molecular formula C8H9F2IN2OS B13070589 N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide

Cat. No.: B13070589
M. Wt: 346.14 g/mol
InChI Key: WJSQRTBNUXEXAZ-UHFFFAOYSA-N
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Description

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes an amino group, difluoropropyl group, iodothiophene ring, and carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the iodothiophene ring. The iodothiophene can be synthesized through iodination of thiophene derivatives under controlled conditions. The difluoropropyl group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a fluorinating agent. The final step involves the formation of the carboxamide group through an amidation reaction, where the amino group reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodothiophene ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; electrophiles like alkyl halides; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
  • N-(3-Amino-2,2-difluoropropyl)-2,2-dimethylpropanamide
  • N-(3-Amino-2,2-difluoropropyl)-4-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide is unique due to the presence of the iodothiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9F2IN2OS

Molecular Weight

346.14 g/mol

IUPAC Name

N-(3-amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide

InChI

InChI=1S/C8H9F2IN2OS/c9-8(10,3-12)4-13-7(14)5-1-6(11)15-2-5/h1-2H,3-4,12H2,(H,13,14)

InChI Key

WJSQRTBNUXEXAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(=O)NCC(CN)(F)F)I

Origin of Product

United States

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